2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the following steps:
Formation of the Pyrido[1,2-a]benzimidazole Core: This can be achieved through the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions depend on the nature of the substituents and the desired product.
Introduction of the Butyl and Ethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where appropriate alkylating agents are used.
Final Cyclization and Functionalization: The final step involves cyclization and introduction of the carbonitrile group under specific reaction conditions, such as the use of strong bases or catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkylating agents, halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the molecule. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-Butyl-1-[(4-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-Butyl-1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
The uniqueness of 2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties. The ethoxyphenyl group, in particular, may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different substituents .
Properties
IUPAC Name |
2-butyl-1-(4-ethoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-4-6-9-20-17(3)21(16-26)25-28-22-10-7-8-11-23(22)29(25)24(20)27-18-12-14-19(15-13-18)30-5-2/h7-8,10-15,27H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGGNEXFFVHINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.